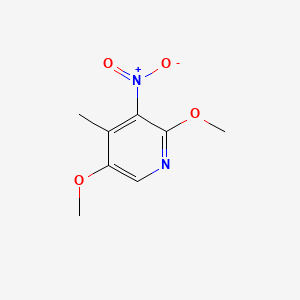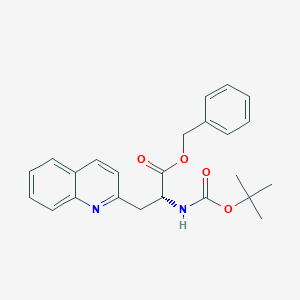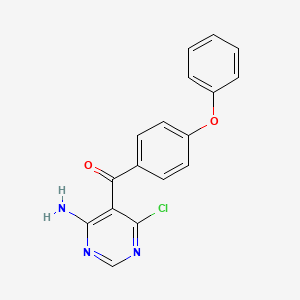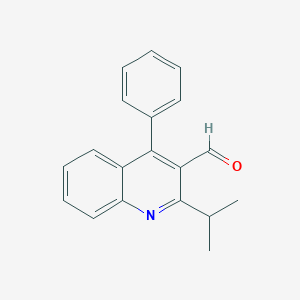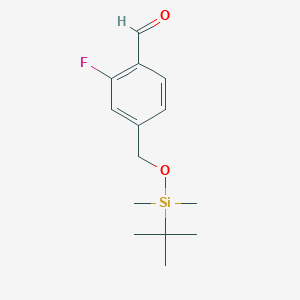
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
Oxidation: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzoic acid
Reduction: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is utilized in several scientific research applications:
Biology: Used in the synthesis of biologically active compounds and as a building block for drug discovery.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites on the molecule. The fluorine atom can participate in various substitution reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((Tert-butyldimethylsilyl)oxy)methyl)phenol
- 4-(((Tert-butyldimethylsilyl)oxy)methyl)aniline
- (Tert-butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is unique due to the presence of both the TBDMS protecting group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C14H21FO2Si |
|---|---|
Poids moléculaire |
268.40 g/mol |
Nom IUPAC |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C14H21FO2Si/c1-14(2,3)18(4,5)17-10-11-6-7-12(9-16)13(15)8-11/h6-9H,10H2,1-5H3 |
Clé InChI |
VIALYTXBVHNWIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




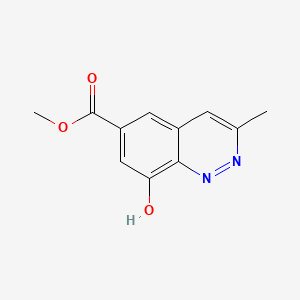
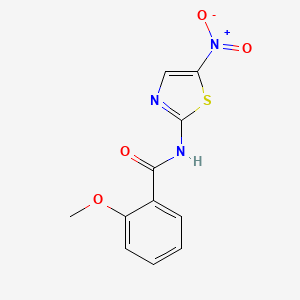

![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
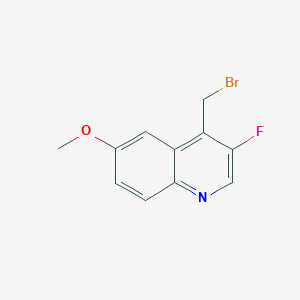
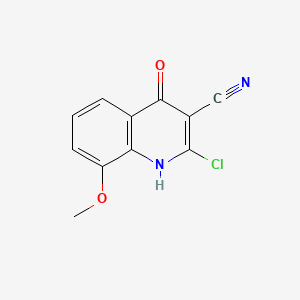
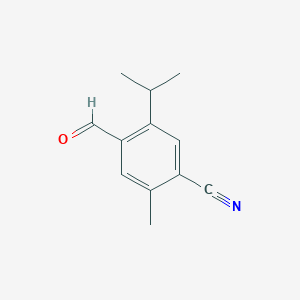
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
